2H-Tautomer Predominance in Gas Phase Distinguishes 5-Methyl-2H-tetrazol-2-yl)methanol from 1H-Analogs
In the gas phase, 5-methyltetrazole (the core heterocycle of the target compound) exists predominantly as the 2H-tautomer. Core-level photoelectron spectroscopy (XPS) measurements at 313 K yield a 1H/2H tautomer ratio of approximately 0.16/0.84 (from C 1s spectra) and 0.21/0.79 (from N 1s spectra) [1]. This indicates that the 2H-tautomeric form constitutes 79–84% of the equilibrium population, while the 1H-form comprises only 16–21%. The strong preference for the 2H-tautomer in the gas phase contrasts with condensed-phase behavior, where the more polar 1H-tautomer is typically favored [2].
| Evidence Dimension | Gas-phase tautomer equilibrium population ratio (1H:2H) at 313 K |
|---|---|
| Target Compound Data | 2H-tautomer: 79–84% (1H:2H ratio = 0.16:0.84 to 0.21:0.79) |
| Comparator Or Baseline | 1H-tautomer: 16–21% |
| Quantified Difference | 2H-tautomer is approximately 3.8- to 5.3-fold more abundant than 1H-tautomer in gas phase |
| Conditions | Gas-phase 5-methyltetrazole, core-level photoelectron spectroscopy (XPS), synchrotron radiation, 313 K |
Why This Matters
Gas-phase predominance of the 2H-tautomer informs vapor-phase synthesis, mass spectrometry, and computational modeling workflows where tautomeric identity directly impacts reaction outcomes and spectral interpretation.
- [1] Pinto RM, Dias AA, Costa ML, et al. Tautomerism in 5-methyltetrazole investigated by core-level photoelectron spectroscopy and ΔSCF calculations. Chem Phys Lett. 2011;516(4-6):149-153. doi:10.1016/j.cplett.2011.10.009 View Source
- [2] Ostrovskii VA, Trifonov RE, Popova EA. Tetrazoles. In: Comprehensive Heterocyclic Chemistry IV. Elsevier; 2022:182-232. doi:10.1016/B978-0-12-818655-8.00067-6 View Source
